Pivalolactone
Overview
Description
Pivalolactone, also known as α,α-dimethyl-β-propiolactone, is a monomeric lactone that can be polymerized into polypivalolactone, a linear polyester with a range of molecular weights. It has been extensively studied for its applications in the fiber and plastics fields due to its high degree of crystallinity, thermal stability, and resistance to hydrolysis, heat, and chemicals. Pivalolactone-based polymers exhibit excellent weathering properties and high elastic recovery, making them valuable in various industrial applications (Oosterhof, 1974).
Synthesis Analysis
The synthesis of pivalolactone involves the ring-opening polymerization of the lactone to form polypivalolactone. This process has been achieved through both nucleophilic and electrophilic ring-opening polymerization methods. Pivalolactone can also be co-polymerized with other monomers, such as isobutylene, to create block copolymers with amorphous rubbery and crystalline segments, demonstrating the versatility of pivalolactone in polymer synthesis (Kwon et al., 2002).
Molecular Structure Analysis
Polypivalolactone is characterized by a high degree of crystallinity and a crystalline melting point, attributes that are crucial for its physical properties and applications. The molecular structure, including the arrangement of molecular chains and crystalline structure, significantly influences its mechanical properties and stability. The crystallinity and molecular weight of the polymer are key factors in determining its suitability for various applications, from fibers to molded articles (Oosterhof, 1974).
Chemical Reactions and Properties
Pivalolactone undergoes rapid ring-opening polymerization, which is initiated and propagated anionically under relatively mild conditions. This process is driven by the relief of the strain in the four-membered ring of pivalolactone, resulting in a polymer that is high melting, thermally and hydrolytically stable, and highly crystalline. The polymer's stability and resistance to environmental factors make it an attractive material for various applications (Sundet & Thamm, 1977).
Physical Properties Analysis
The physical properties of pivalolactone-based polymers, such as glass-transition temperature, rheological characteristics, and crystalline melting point, contribute to their potential use in the fiber and plastics field. These properties are determined by the polymer's molecular weight, degree of crystallinity, and molecular structure. The high thermal stability and resistance to hydrolysis, heat, and chemicals of pivalolactone-based polymers are advantageous for creating durable and long-lasting products (Oosterhof, 1974).
Chemical Properties Analysis
The chemical stability of pivalolactone and its polymers under various conditions is a key attribute for their application in different environments. The polymer's resistance to degradation by heat, chemicals, and hydrolysis is crucial for its performance in outdoor applications and its compatibility with other materials in composite forms. The anionic polymerization mechanism of pivalolactone and the formation of block copolymers further illustrate the versatility of this monomer in creating materials with tailored properties (Sundet & Thamm, 1977).
Scientific Research Applications
Preparation of Block Copolymers : Pivalolactone can be used in the preparation of block copolymers containing a long pivalolactone segment and polyacrylonitrile dicarboxylates (Yamashita, Nakamura, & Kojima, 1973).
Mass Spectral Analysis : It and its polymer have characteristics useful for studying the degradation products of polymers (Wiley, 1970).
Carcinogenicity Studies : Pivalolactone was found to be carcinogenic in Fischer 344 rats (National Cancer Institute, 1978).
Thermal Stability and Resistance Properties : Polypivalolactone has high thermal stability and resistance to hydrolysis, heat, and chemicals (Oosterhof, 1974).
Production of Aliphatic Polyester : Its polymerization produces high-maturity, thermally and hydrolytically stable, and highly crystalline aliphatic polyester (Sundet & Thamm, 1977).
Uncertainty Management in Information Systems : Pivalolactone-isoprene and/or butadiene copolymers can be used in this field (Motro & Smets, 2011).
Thermal Properties : Poly(pivalolactone) has a glass transition temperature of 260 K and a change in heat capacity of 38.8 J/(K mol) at Tg (Grȩbowicz, Varma-Nair, & Wunderlich, 1992).
Mechanical Properties : PPVL is a highly crystalline aliphatic polyester with mechanical properties comparable to those of PET and polyamide 6 (Tijsma, Does, Bantjes, & Vulic, 1994).
Thermoplastic Elastomers : Poly(privalolactone) graft systems yield high quality thermoplastic elastomers (Thamm, Buck, Caywood, Meyer, & Anderson, 1977).
Influence of Monomer Molecule Substituent Position : Its polymerization produces both open-chain polymers and cyclic oligomers, influenced by the substituent position in the monomer molecule (Kurcok et al., 1995).
Production of Amorphous Rubber/Crystalline Polymers : Poly(isobutylene-b-pivalolactone) block copolymers are used in this production (Kwon, Faust, Chen, & Thomas, 2002).
Graft Copolymers with Poly(2,6-dimethylphenylene oxide) : These show varying crystalline order based on the PVL segments/graft and carboxylation (Bell & Wakelyn, 1988).
Unique Morphology of Graft Copolymers : Pivalolactone graft copolymers have a unique morphology and are a new type of thermoplastic elastomer (Buck, 1977).
Initiating Polymerization : Quaternary phosphorus compounds are more active than tertiary ones in initiating its polymerization (Bier & Vollkommer, 1979).
Catalysis in Thermal Degradation : Magnesium oxide is an active catalyst for the thermal degradation of poly(pivalolactone) into cyclic oligomers (Lüderwald & Sauer, 1981).
Microphase Separation in Triblock Oligomers : Occurs when the poly(pivalolactone) hard-segment length increases (Wagener & Matayabas, 1992).
Biodegradation Rate : Increases with the crystallinity of a-PHB-b-PPVL copolymers (Scandola et al., 1997).
Anionic Polymerization : Proceeds through either alkoxide or carboxylate propagation centers (Jedliński et al., 1995).
Polyester–Polycarbonate Blends : Polycarbonate blends with poly(pivalolactone) are completely immiscible, while poly(2,2-dimethyl-1,3-propylene succinate) is partially miscible due to reduced shielding (Cruz, Barlow, & Paul, 1979).
properties
IUPAC Name |
3,3-dimethyloxetan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(2)3-7-4(5)6/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKFLOVGORAZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24969-13-9 | |
Record name | 2-Oxetanone, 3,3-dimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24969-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0021171 | |
Record name | Pivalolactone | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |
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Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pivalolactone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Pivalolactone | |
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URL | https://haz-map.com/Agents/6732 | |
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Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Pivalolactone | |
CAS RN |
1955-45-9 | |
Record name | PIVALOLACTONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20933 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Pivalolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pivalolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxetanone, 3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pivalolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIVALOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6813U5R1GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PIVALOLACTONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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